2,2,2-Trifluoroacetophenone 2,2,2-Trifluoroacetophenone 2,2,2-Trifluoroacetophenone is a fluorinated acetophenone with inhibitory activity of acetylcholinesterase. 2,2,2-Trifluoroacetophenone was shown to have neuroprotective activity by inhibiting apoptosis in cerebellar granule neurons.
2,2,2-Trifluoroacetophenone is the starting material for the synthesis of f 3-trifluoromethyl-3-phenyldiazirine. It undergoes asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol. It undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers.

Brand Name: Vulcanchem
CAS No.: 434-45-7
VCID: VC21162899
InChI: InChI=1S/C8H5F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H
SMILES: C1=CC=C(C=C1)C(=O)C(F)(F)F
Molecular Formula: C8H5F3O
Molecular Weight: 174.12 g/mol

2,2,2-Trifluoroacetophenone

CAS No.: 434-45-7

Cat. No.: VC21162899

Molecular Formula: C8H5F3O

Molecular Weight: 174.12 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoroacetophenone - 434-45-7

Specification

Description 2,2,2-Trifluoroacetophenone is a fluorinated acetophenone with inhibitory activity of acetylcholinesterase. 2,2,2-Trifluoroacetophenone was shown to have neuroprotective activity by inhibiting apoptosis in cerebellar granule neurons.
2,2,2-Trifluoroacetophenone is the starting material for the synthesis of f 3-trifluoromethyl-3-phenyldiazirine. It undergoes asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol. It undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers.

CAS No. 434-45-7
Molecular Formula C8H5F3O
Molecular Weight 174.12 g/mol
IUPAC Name 2,2,2-trifluoro-1-phenylethanone
Standard InChI InChI=1S/C8H5F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H
Standard InChI Key KZJRKRQSDZGHEC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C(F)(F)F
Canonical SMILES C1=CC=C(C=C1)C(=O)C(F)(F)F
Boiling Point 153.0 °C
Melting Point -40.0 °C

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